molecular formula C14H14N2O2 B176993 Ethyl 2-(phenylamino)nicotinate CAS No. 115891-18-4

Ethyl 2-(phenylamino)nicotinate

Cat. No.: B176993
CAS No.: 115891-18-4
M. Wt: 242.27 g/mol
InChI Key: GEKGMJRAYIKWAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(phenylamino)nicotinate (CAS 115891-18-4) is a significant 2-substituted nicotinate derivative that serves as a versatile building block and privileged scaffold in medicinal chemistry and organic synthesis . This compound, with a molecular formula of C 14 H 14 N 2 O 2 and a molecular weight of 242.27 g/mol, features a phenylamino group at the 2-position and an ethyl ester at the 3-position of the pyridine ring, enabling diverse chemical transformations and molecular interactions . The core research value of this compound lies in its role as a key intermediate in the synthesis of more complex, biologically active molecules. It is a crucial precursor in the development of nitrogen-containing naphthyridine derivatives, which have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 . These novel derivatives demonstrate stronger activity than Nevirapine and are promising candidates for combination antiretroviral therapy . Furthermore, the structural motif of 2-anilinonicotinate is explored in the design of compounds with notable anticancer potential. Research indicates that such derivatives can exhibit significant cytotoxic activity against various human cancer cell lines, including lymphoblastic leukemia (MOLT-3), cervical carcinoma (HeLa), and promyeloblast (HL-60) cells, while showing no toxicity toward normal embryonic lung cells (MRC-5) . The compound's mechanism of action in resulting molecules often involves targeted protein inhibition; for instance, some derived naphthyridines are known to fit within the HIV-1 RT binding pocket, forming critical hydrogen bonds with residues like LYS101 and engaging in π–π stacking with TYR181 . Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-anilinopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-18-14(17)12-9-6-10-15-13(12)16-11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKGMJRAYIKWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557589
Record name Ethyl 2-anilinopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115891-18-4
Record name Ethyl 2-anilinopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Ethyl 2 Phenylamino Nicotinate and Its Analogues

Direct Synthesis Approaches for Ethyl 2-(Phenylamino)nicotinate Analogues

Direct synthesis methods provide straightforward pathways to this compound and its derivatives, typically involving the coupling of a pre-formed pyridine (B92270) ring with an appropriate amine.

Reaction of 2-Aminonicotinic Acid Ethyl Ester with Amines

While less common, the reaction of 2-aminonicotinic acid ethyl ester with anilines or other amines can be envisioned as a route to this compound analogues. This approach would involve the formation of a new carbon-nitrogen bond, likely through a nucleophilic aromatic substitution or a related coupling mechanism. However, the reactivity of the 2-amino group often necessitates activation or specific reaction conditions to facilitate the desired transformation.

Amination of 2-Halonicotinic Acid Esters with Anilines

A more prevalent and effective method for the synthesis of this compound analogues is the nucleophilic substitution of a halogen atom at the 2-position of a nicotinic acid ester with an aniline (B41778). The electron-withdrawing character of the pyridine nitrogen and the ester group at the 3-position activates the 2-position towards nucleophilic attack.

For instance, the reaction of ethyl 2-chloronicotinate with anilines can be carried out to produce the corresponding this compound derivatives. High temperatures can be employed to drive this reaction, sometimes even in the absence of a solvent. In one specific example, the reaction of ethyl 2-chloronicotinate with 2-methyl-3-trifluoromethylaniline at 200°C resulted in a 91.9% yield of ethyl 2-(2'-methyl-3'-trifluoromethylanilino)nicotinate after recrystallization. The use of a base, such as cesium carbonate (Cs₂CO₃), in a solvent like 1,4-dioxane (B91453) can also facilitate this reaction at reflux conditions, leading to high yields of 2-aminopyridine (B139424) derivatives.

Reactant 1Reactant 2ConditionsProductYield
Ethyl 2-chloronicotinate2-Methyl-3-trifluoromethylaniline200°C, neatEthyl 2-(2'-methyl-3'-trifluoromethylanilino)nicotinate91.9%
Ethyl 2-chloronicotinateAnilineCs₂CO₃, 1,4-dioxane, refluxThis compound85-91%

Multicomponent Reaction Strategies for Poly-Substituted Nicotinates

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like poly-substituted nicotinates in a single step from three or more starting materials.

Knoevenagel Condensation and Michael Addition Sequences in Pyridine Ring Formation

The formation of the pyridine ring in nicotinate (B505614) synthesis can be achieved through a domino sequence involving Knoevenagel condensation followed by a Michael addition and subsequent cyclization. rsc.orgijpsonline.com This strategy allows for the construction of highly substituted pyridine systems. The Knoevenagel condensation typically involves the reaction of an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), with an aldehyde. ijpsonline.comresearchgate.net The resulting α,β-unsaturated compound then undergoes a Michael addition with a suitable nucleophile, which can be an enamine or a similar species, leading to an intermediate that cyclizes to form the pyridine ring. ijpsonline.com

Aniline-Mediated Cyclization Reactions with Ethyl Cyanoacetate

Aniline and its derivatives can act as both a reactant and a mediator in the synthesis of nicotinates. In some MCRs, aniline or a substituted aniline is one of the components that becomes incorporated into the final pyridine ring structure. biolmolchem.com In other strategies, aniline can facilitate the cyclization process. For instance, a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate has been reported for the synthesis of highly substituted tetrahydroquinolines, a related heterocyclic system. nih.gov This reaction proceeds via a Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by an aza-Michael–Michael addition with the 2-alkenyl aniline. nih.gov While this example leads to a tetrahydroquinoline, similar principles can be applied to the synthesis of pyridines.

Catalytic Approaches in Nicotinate Synthesis (e.g., utilizing tetragonal nano-ZrO₂, MgFe₂O₄ nanoparticles)

The efficiency and selectivity of nicotinate synthesis can be significantly improved by employing catalysts. Nanocatalysts, in particular, have gained attention due to their high surface area and unique catalytic properties.

Tetragonal nano-ZrO₂: Tetragonal zirconium dioxide (t-ZrO₂) nanoparticles have been utilized as a catalyst for the synthesis of penta-substituted pyridines. researchgate.net The surface characteristics of ZrO₂, with its acidic and basic properties, make it an effective catalyst in various organic transformations. sid.ir The crystalline phase of zirconia can influence its catalytic activity, with t-ZrO₂ showing different selectivity and activity compared to the monoclinic phase. sid.ir The synthesis of t-ZrO₂ with a large specific surface area can be achieved through methods like the hard template method using mesoporous silica. rsc.org

MgFe₂O₄ nanoparticles: Magnesium ferrite (B1171679) (MgFe₂O₄) nanoparticles have been successfully employed as a heterogeneous catalyst for the synthesis of polysubstituted pyridines. biolmolchem.com These magnetic nanoparticles can be easily prepared and offer excellent catalytic activity, stability, and reusability. biolmolchem.comrsc.org In a four-component reaction, a mixture of a substituted benzaldehyde, a substituted aniline, malononitrile, and acetylacetone (B45752) in the presence of MgFe₂O₄ nanoparticles and polyethylene (B3416737) glycol (PEG) as a solvent, heated to 120°C, can produce highly substituted pyridine derivatives in good yields. biolmolchem.com The catalyst can be recovered by filtration and reused multiple times with minimal loss of activity. biolmolchem.com

CatalystReactantsSolventConditionsProductYield
Tetragonal nano-ZrO₂Multicomponent--Penta-substituted pyridines- researchgate.net
MgFe₂O₄Substituted benzaldehyde, substituted aniline, malononitrile, acetylacetonePEG120°C, 3-5 hoursPolysubstituted pyridinesup to 97% biolmolchem.com

Chemical Derivatization and Functional Group Interconversions of the Nicotinate Core

The this compound scaffold serves as a versatile platform for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and material science. These transformations primarily focus on the modification of the pyridine ring, the ester group, and the substituents on both the pyridine and phenyl rings.

Amination Reactions on the Pyridine Ring

Amination of the pyridine ring in analogues of this compound can be achieved through various methods, often involving the displacement of a leaving group at the 2- or 4-positions. A common strategy involves the reaction of pyridine N-oxides with activating agents like tosyl anhydride (B1165640) (Ts₂O) in the presence of an amine. researchgate.net This method allows for the direct amination of the pyridine ring with tert-butylamine, yielding 2-aminopyridine derivatives with high regioselectivity. researchgate.net The reaction proceeds by activating the 2- and 4-positions of the pyridine N-oxide, making them susceptible to nucleophilic attack by the amine. researchgate.net

Another approach involves the regioselective amination of a coordinated 2-(phenylazo)pyridine (B13924361) ligand in a ruthenium complex. nih.govfigshare.com In this process, the pendant phenyl ring of the coordinated ligand undergoes amination at the para position relative to the azo group when reacted with aromatic amines. nih.govfigshare.com This transformation is stereoretentive and highlights a unique method for introducing an amino group onto a phenyl ring within a pre-formed complex. nih.govfigshare.com

Furthermore, direct oxidative amination processes have been developed for the synthesis of pyridones from cyclopentenones, which can be considered structural analogues. chemrxiv.org This one-pot reaction involves the in-situ formation of a silyl (B83357) enol ether, followed by the introduction of a nitrogen atom and subsequent aromatization to form the pyridone ring. chemrxiv.org This method demonstrates broad functional group tolerance and is scalable. chemrxiv.org

Oxidation Reactions of Substituents

The phenylamino (B1219803) group of this compound can be oxidized to the corresponding nitroso or nitro derivatives using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). These reactions typically involve the direct oxidation of the secondary amine functionality. The resulting nitro derivatives can subsequently be reduced back to the amino form, providing a route for further functionalization.

Ester Reduction Strategies

The ethyl ester group of this compound and its analogues can be reduced to the corresponding primary alcohol. Sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) is a commonly used reagent for this transformation, although it may require a large excess of the reducing agent and elevated temperatures. scholarsresearchlibrary.com The reduction of esters with sodium borohydride is generally slower than that of aldehydes and ketones. scholarsresearchlibrary.com

A more efficient method for the reduction of nicotinic acid esters involves catalytic hydrogenation. For instance, methyl isonicotinate (B8489971) can be reduced to methyl isonipecotate using a supported palladium catalyst under hydrogen pressure. google.com Furthermore, a one-step, enantioselective reduction of ethyl nicotinate to ethyl nipecotinate has been achieved using a chiral, heterogeneous catalyst derived from 1,1′-bis(diphenylphosphino)ferrocene anchored within MCM-41. rsc.org This method offers high enantioselectivity and activity compared to its homogeneous counterpart. rsc.org

The synthesis of 3-pyridyl methanol from nicotinic acid has also been accomplished via esterification to methyl nicotinate followed by reduction with a sodium borohydride-methanol system in refluxing THF. scholarsresearchlibrary.com

Cyclization and Ring Expansion Reactions to Form Polycyclic Structures

The nicotinate core of this compound is a key building block for the synthesis of various polycyclic structures through cyclization and ring expansion reactions. For example, the reaction of ethyl nicotinate with N-vinylpyrrolidone in the presence of an alcoholate base leads to the formation of 3-nicotinoyl-1-vinylpyrrolidin-2-one, which can be further cyclized to myosmine. google.com

Ring expansion reactions of related cyclic amines have also been explored. For instance, the reaction of 4-chloromethyl-2-oxotetrahydropyrimidines with various nucleophiles can lead to the formation of 1,3-diazepin-2-one derivatives. rsc.org Additionally, Michael and ring expansion reactions of ethyl camphorcarboxylate have been reported. researchgate.net Recent advancements have also demonstrated the ring expansion of saturated cyclic amines through the insertion of azlactones. researchgate.net

Cross-Coupling Reactions (e.g., Palladium-catalyzed Suzuki-Miyaura coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the functionalization of the nicotinate core. researchgate.netrsc.org These reactions enable the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. This methodology has been widely applied in the synthesis of pharmaceuticals and complex organic molecules. researchgate.net

The Suzuki-Miyaura reaction has been successfully employed for the synthesis of various aryl-substituted compounds. For instance, it has been used in the synthesis of Diflunisal, an industrially important compound. researchgate.net The reaction conditions can be optimized by using ligand-free PdCl₂ catalyst under ultrasonic irradiation to improve efficiency. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions have been utilized for the synthesis of ethyl 2-aryl-2,3-alkadienoates from aryl iodides and organoindium reagents. researchgate.net The development of electronically asymmetric ligands has also enabled palladium-catalyzed conjunctive cross-coupling reactions. nih.gov Additionally, palladium-catalyzed allylic cross-coupling reactions of homoallylic tosylates with boronic acids have been developed using specific ligands like 2-(4,5-dihydro-2-oxazolyl)quinoline (B1215017) (quinox). organic-chemistry.org

Synthesis of Fused Heterocyclic Systems

The versatile reactivity of the this compound scaffold allows for its use as a precursor in the synthesis of a variety of fused heterocyclic systems.

Thieno[2,3-b]pyridines:

The synthesis of thieno[2,3-b]pyridines often starts from substituted pyridines. One common method involves the reaction of 2-chloronicotinonitriles with thiourea (B124793) to form 3-cyanopyridine-2(1H)-thiones, which can then be cyclized to form the thieno[2,3-b]pyridine (B153569) core. researchgate.net Another approach utilizes a Gewald-type reaction where a ketone or aldehyde reacts with a compound containing an active methylene group and elemental sulfur in the presence of a base. nih.gov For instance, variably substituted cyclohexanones can be converted into enolate salts and subsequently reacted to form carbonitriles, which are key intermediates in the synthesis of thieno[2,3-b]pyridines. nih.gov The synthesis of 3-amino-thieno[2,3-b]pyridine-2-carbonitrile (B1626447) can be achieved from 2-chloro-3-cyanopyridine (B134404) and O-ethyl S-cyanomethylxanathate. chemicalbook.com

Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines:

These tricyclic systems are typically synthesized from thieno[2,3-b]pyridine precursors. For example, 3-aminothieno[2,3-b]pyridine-2-carboxamides can be reacted with ninhydrin (B49086) to synthesize spiro pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. researchgate.net Another route involves the cyclization of 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile with formamide (B127407) to yield 7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine. mdpi.com A series of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines have been synthesized and evaluated as phosphodiesterase IV inhibitors. researchgate.netnih.gov

Pyrido[3',2':4,5]thieno[3,2-d] nih.govnih.govtriazines:

The synthesis of these complex heterocyclic systems has been reported starting from 2-thioxo-1,2-dihydro-3-carbonitriles. nih.gov These precursors are converted to 3-amino-thieno[2,3-b]pyridine-2-carboxamides, which then undergo further transformations to form the triazine ring. nih.gov An alternative pathway involves the conversion of the starting thiones to 3-amino-thieno[2,3-b]pyridine-2-carbonitriles, which can then be transformed into the target triazines via a tricyclic 4-chloro intermediate. nih.gov

Reaction Mechanism Elucidation for Nicotinate Transformations

The synthetic versatility of this compound and its analogues is largely dependent on a deep understanding of the underlying reaction mechanisms that govern their formation and subsequent chemical changes. Elucidating these pathways is critical for optimizing reaction conditions, improving yields, and designing novel derivatives. The primary transformations involve the formation of the crucial C-N bond to create the 2-anilino-nicotinate scaffold, typically achieved through transition-metal-catalyzed cross-coupling reactions.

C-N Cross-Coupling Reaction Mechanisms

The formation of the bond between the aniline nitrogen and the C2 position of the pyridine ring is most commonly accomplished via Ullmann condensation or Buchwald-Hartwig amination. Both methods have distinct mechanisms that have been the subject of extensive investigation.

Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst, often at elevated temperatures. wikipedia.org The reaction typically involves the coupling of an aryl halide, such as ethyl 2-chloronicotinate, with an amine. The mechanism, while not as definitively established as its palladium-catalyzed counterpart, is generally understood to proceed through a series of copper-mediated steps.

The process is believed to initiate with the formation of a copper(I) species, which can be generated in situ from a copper(II) precursor or by using a Cu(I) salt. wikipedia.org This Cu(I) reagent then undergoes oxidative addition with the aryl halide (ethyl 2-chloronicotinate) to form an organocopper(III) intermediate. Subsequent coordination of the amine (aniline) followed by reductive elimination yields the desired this compound product and regenerates a Cu(I) species, which can re-enter the catalytic cycle. organic-chemistry.org

Research into the synthesis of closely related 2-anilinonicotinic acids via Ullmann condensation has highlighted the critical role of reaction parameters. Studies have shown that both the choice of solvent and the presence of a copper catalyst can dramatically influence reaction outcomes, with side reactions such as dimerization of the aromatic nucleus being a potential issue. researchgate.net In some cases, for specific substrates, the reaction proceeds more efficiently without the copper catalyst, which can help to avoid the formation of tar and other byproducts. researchgate.net

Reactant (Aniline Derivative)SolventCatalystYield (%)Reference
AnilineXyleneWith CuGood researchgate.net
AnilineXyleneWithout Cu87 researchgate.net
2-NitroanilineXyleneWith CuVery Low researchgate.net
2-NitroanilineXyleneWithout CuSignificant Increase researchgate.net
5-AminoindazoleXyleneWith CuGood researchgate.net
5-AminoindazoleXyleneWithout CuSimilar to catalyzed researchgate.net
This table presents selected findings on the effect of reaction conditions on the yield of 2-anilinonicotinic acid derivatives, analogues of this compound.

Buchwald-Hartwig Amination

A more modern and often milder alternative to the Ullmann reaction is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction has become a cornerstone of synthetic organic chemistry for its broad substrate scope and functional group tolerance. wikipedia.orgorganic-chemistry.org The reaction mechanism has been extensively studied and is understood to proceed via a well-defined catalytic cycle. libretexts.orgnih.gov

The currently accepted catalytic cycle involves the following key steps: nih.gov

Oxidative Addition : A low-valent Pd(0) complex, typically bearing bulky phosphine (B1218219) ligands, reacts with the aryl halide (e.g., ethyl 2-chloronicotinate) to form a Pd(II)-aryl complex. wikipedia.orgnrochemistry.com Mechanistic studies using kinetic isotope effects (KIE) have provided strong evidence that this step is often the first irreversible and rate-determining step in the catalytic cycle. nih.gov

Amine Coordination and Deprotonation : The amine (e.g., aniline) coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. libretexts.org

Reductive Elimination : This is the final, product-forming step. The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst, which can then participate in a new cycle. wikipedia.orgnrochemistry.com

The choice of phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig amination. Bidentate ligands like BINAP and DPPF, as well as sterically hindered monodentate ligands, have been developed to stabilize the palladium catalyst, prevent side reactions, and promote the key steps of the catalytic cycle. wikipedia.orgnrochemistry.com

StepDescriptionKey IntermediatesReference
1. Catalyst Activation Pre-catalyst Pd(II) is reduced to the active Pd(0) species.Pd(0)Ln libretexts.org
2. Oxidative Addition The Pd(0) complex adds across the Carbon-Halogen bond of the nicotinate.Aryl-Pd(II)-Halide Complex wikipedia.orgnih.gov
3. Ligand Exchange/Deprotonation The amine displaces the halide ligand and is deprotonated by a base.Aryl-Pd(II)-Amido Complex libretexts.orgnrochemistry.com
4. Reductive Elimination The C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.This compound wikipedia.orgnih.gov
This table outlines the generally accepted catalytic cycle for the Buchwald-Hartwig amination in the synthesis of aryl amines.

Mechanisms of Other Nicotinate Transformations

Beyond C-N bond formation, the nicotinate scaffold can be constructed through other means, such as multi-component reactions. One such example is a four-component reaction to produce highly substituted ethyl 6-(phenylamino)nicotinates. The mechanism for this transformation involves a cascade of classical organic reactions:

Knoevenagel Condensation : An aldehyde (e.g., benzaldehyde) reacts with an active methylene compound (e.g., malononitrile).

Michael Addition : The resulting Knoevenagel adduct undergoes a Michael addition with a β-ketoester (e.g., ethyl acetoacetate).

Cyclization and Amination : The intermediate then reacts with an amine (e.g., aniline), leading to intramolecular cyclization and subsequent dehydration to form the final substituted ethyl 6-(phenylamino)nicotinate product.

Understanding these varied mechanistic pathways allows chemists to strategically access a wide range of this compound analogues with diverse substitution patterns.

Structure Activity Relationship Sar Studies of Ethyl 2 Phenylamino Nicotinate Analogues

General Principles of SAR in 2-Anilinopyridyl and Nicotinate (B505614) Conjugates

The 2-anilinopyridyl scaffold, a core component of ethyl 2-(phenylamino)nicotinate, is a privileged structure in drug discovery. It consists of a pyridine (B92270) ring linked to a phenyl group via an amino bridge. This arrangement offers several key interaction points that are crucial for binding to biological targets. The combination of a 2-anilinopyridine (B1266264) moiety with a nicotinate ester creates a conjugate with distinct chemical features that can be systematically modified.

General principles of SAR for this class of compounds include:

Hydrogen Bonding: The secondary amine (NH) of the anilino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. The carbonyl oxygen of the nicotinate ester provides an additional hydrogen bond acceptor site. These interactions are often critical for anchoring the molecule within a receptor's binding pocket.

Aromatic and π-Interactions: The two aromatic rings, the phenyl and the pyridine, can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a protein target. The relative orientation of these rings can significantly influence binding affinity.

Conformational Flexibility: The bond between the amino nitrogen and the pyridine ring, as well as the bond between the nitrogen and the phenyl ring, allows for rotational freedom. This flexibility enables the molecule to adopt various conformations to fit optimally into a binding site. However, restricting this conformation, for example by introducing bulky substituents, can sometimes lead to increased potency and selectivity. researchgate.net

Vectorial Display of Substituents: The pyridine and phenyl rings provide a scaffold from which substituents can be projected in specific directions. The placement and nature of these substituents are primary tools for modulating the compound's pharmacological profile.

The strategic combination of these features in a single molecule, as seen in the 2-aminopyridine (B139424) framework, is a common approach aimed at developing new pharmaceutical agents with potential biological activities. acs.org

Impact of Substituent Modifications on Pharmacological Potency and Selectivity

The potency and selectivity of 2-anilinopyridyl nicotinate analogues can be finely tuned by introducing various substituents onto the phenyl and pyridine rings. While specific SAR data for this compound's direct analogues is proprietary or dispersed, general principles can be inferred from studies on related heterocyclic compounds.

Modifications on the Phenyl Ring: Substituents on the phenyl ring can alter the electronic properties, lipophilicity, and steric profile of the molecule. For instance, in related kinase inhibitor scaffolds, adding methoxy (B1213986) groups to the phenyl ring has been shown to significantly improve potency. drugdesign.org

Modifications on the Pyridine Ring: The position of the nitrogen atom within the pyridine ring is critical for activity in many analogues. nih.gov For nicotinates, modifications often focus on the ester group or other positions on the pyridine ring. Changing the ethyl ester to other alkyl groups (e.g., methyl, n-butyl) can impact solubility, metabolic stability, and potency. nih.gov

The following interactive table illustrates the hypothetical impact of various substituent modifications on the pharmacological profile of a 2-anilinopyridyl scaffold, based on findings from related compound series. nih.govrsc.orgnih.gov

Table 1: Predicted Impact of Substituent Modifications on a 2-Anilinopyridyl Scaffold This table is illustrative and based on SAR trends observed in related heterocyclic compound series.

Position of Substitution Substituent Type Predicted Impact on Potency Predicted Impact on Selectivity Rationale/Example from Related Series
Phenyl Ring (para) Electron-donating (e.g., -OCH₃) Increase May Increase/Decrease Can enhance hydrogen bonding or hydrophobic interactions. Dimethoxy analogs often show high potency. drugdesign.org
Phenyl Ring (meta) Small, hydrophilic (e.g., -OH) Increase May Increase Can introduce new hydrogen bonding opportunities without causing steric clash.
Phenyl Ring (ortho) Bulky (e.g., -t-Butyl) Decrease May Increase Steric hindrance can disrupt the optimal binding conformation, but may enhance selectivity for specific targets.
Pyridine Ring (Position 5) Halogen (e.g., -F, -Cl) Variable May Increase Halogens can alter electronic distribution and form halogen bonds, potentially increasing affinity and selectivity. nih.gov
Pyridine Ring (Position 6) Aromatic Ring Increase Variable Can introduce additional π-stacking interactions, often leading to improved potency. umn.edu
Nicotinate Ester Change from Ethyl to Methyl Variable Little Change Minor change in size, may slightly alter solubility and metabolic rate. nih.gov
Nicotinate Ester Change from Ethyl to Benzyl (B1604629) Increase May Increase Increased lipophilicity and potential for additional aromatic interactions. nih.gov

Conformational Aspects and Solid-State Structure-Property Relationships in Related Nicotinic Acid Derivatives

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For derivatives of nicotinic acid, including 2-(phenylamino)nicotinic acid (the parent acid of the title compound), conformational properties play a defining role in their solid-state structure and, by extension, their physicochemical properties.

Studies on 2-(phenylamino)nicotinic acid have revealed the existence of conformational polymorphism, where the same molecule crystallizes into different crystal structures (polymorphs) with distinct molecular conformations. researchgate.net These polymorphs can differ in the dihedral angle between the phenyl and pyridine rings, leading to variations in the degree of conjugation between the two aromatic systems. researchgate.net Such conformational differences result in observable changes in properties like color (polychromism) and hydrogen-bonding networks. researchgate.net

Key conformational aspects include:

Torsional Angles: The relative orientation of the phenyl and pyridine rings is a critical conformational parameter. A planar conformation is often destabilized by steric repulsion, especially when bulky substituents are present. For example, introducing an ethyl group on the phenyl ring can prevent a planar conformation due to steric hindrance. researchgate.net

Hydrogen Bonding Synthons: In the solid state, nicotinic acid derivatives form predictable hydrogen-bonding patterns known as synthons. The parent nicotinic acid typically forms a zwitterionic structure in its crystal lattice, stabilized by hydrogen bonds. In substituted derivatives like 2-(phenylamino)nicotinic acid, both acid-acid and acid-pyridine hydrogen bond synthons can be observed, depending on the conformation. researchgate.net

Influence of Crystal Packing: The way molecules pack in a crystal can influence their individual conformation. researchgate.net Computational studies, often compared with X-ray crystallography data, are used to understand the interplay between intramolecular conformational preferences and intermolecular packing forces. researchgate.netpsu.edu

These conformational and solid-state properties are not merely academic; they influence crucial pharmaceutical properties such as solubility, dissolution rate, and stability, which are critical for a molecule's development as a therapeutic agent.

Rational Design Strategies for Optimizing Biological Activity

Rational drug design utilizes the understanding of SAR and molecular interactions to create more effective and specific drugs. For a scaffold like this compound, several computational and conceptual strategies can be employed to optimize biological activity.

Pharmacophore Modeling: This ligand-based approach involves identifying the essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) common to a set of active molecules. nih.gov A pharmacophore model for anilinopyridine derivatives would highlight the key spatial arrangement of the amine proton, pyridine nitrogen, and aromatic centers required for activity, guiding the design of new analogues that fit this model.

Structure-Based Drug Design (SBDD): If the 3D structure of the biological target (e.g., an enzyme or receptor) is known, SBDD becomes a powerful tool. Molecular docking simulations can predict how different analogues of this compound would bind within the target's active site. nih.gov This allows chemists to design modifications that enhance favorable interactions (like adding a group to form a new hydrogen bond) or remove unfavorable steric clashes.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.gov By correlating properties like lipophilicity (logP), electronic parameters (Hammett constants), and steric factors with pharmacological potency, a predictive model can be built to estimate the activity of unsynthesized analogues.

Scaffold Hopping and Bioisosteric Replacement: This strategy involves replacing a part of the molecule (e.g., the phenyl ring) with a different chemical group (a bioisostere) that retains similar steric and electronic properties but may improve other characteristics like solubility or metabolic stability. nih.gov For example, a phenyl ring might be replaced with a thiophene (B33073) or pyrazole (B372694) ring to explore new interaction space while maintaining the core structure. This approach was successfully used in the optimization of P2Y12 receptor antagonists, which share structural similarities with aminopyridines. researchgate.netnih.gov

By integrating these strategies, medicinal chemists can move beyond trial-and-error synthesis and systematically optimize lead compounds like this compound to achieve desired therapeutic profiles.

Preclinical Biological Activity and Mechanism of Action Studies of Ethyl 2 Phenylamino Nicotinate Analogues

Enzyme Inhibition Potential

Acetylcholinesterase (hAChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme is a key therapeutic strategy for conditions such as Alzheimer's disease, as it increases acetylcholine levels in the brain, which can help to improve cognitive function. patsnap.comnih.gov

A review of the available preclinical literature did not yield specific studies on the acetylcholinesterase inhibitory activity of ethyl 2-(phenylamino)nicotinate or its direct analogues. While the broader class of cholinesterase inhibitors is well-documented, with many natural and synthetic compounds being investigated, specific data for this particular chemical scaffold is not presently available. patsnap.comnih.gov

Cyclooxygenase (COX-1/COX-2) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins. d-nb.infonih.gov There are two main isoforms, COX-1, which is involved in physiological functions like protecting the stomach lining, and COX-2, which is primarily induced during inflammation. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.

Niflumic acid, a structural analogue of this compound, is known to inhibit both COX-1 and COX-2. d-nb.info Studies have shown that the inhibitory potency of niflumic acid against COX-2 can be significantly increased in certain in vitro assay conditions. researchgate.net Furthermore, some analogues of mefenamic acid, which can be synthesized from 2-chloronicotinic acid, have demonstrated selective inhibition of the COX-2 enzyme. d-nb.info However, it has also been reported that some effects of niflumic acid, such as its influence on intracellular calcium levels, are not dependent on COX inhibition. nih.gov While these findings on related structures are noted, direct preclinical studies detailing the specific COX-1 and COX-2 inhibitory activity of this compound itself are not extensively covered in the reviewed literature.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin (B600854) and leptin signaling pathways. Its inhibition is considered a promising therapeutic strategy for type 2 diabetes and obesity.

In the search for new PTP1B inhibitors, a series of ethyl nicotinate (B505614) analogues have been investigated. One study identified a potent inhibitor from a chemical library, compound 1 , which is an ethyl nicotinate derivative. This compound demonstrated significant and selective inhibition of PTP1B.

Table 1: PTP1B Inhibition by an Ethyl Nicotinate Analogue
CompoundTargetIC50 (µM)Selectivity over TCPTP
1 PTP1B158-fold

Data from a study on PTP1B inhibitors.

The study highlighted that compound 1 was the most successful among the tested series, showing an eight-fold selectivity for PTP1B over the closely related T-cell protein tyrosine phosphatase (TCPTP).

Xanthine (B1682287) Oxidase (XO) Inhibition

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Elevated levels of uric acid can lead to conditions like gout, making XO a significant therapeutic target.

While various compounds, including those derived from nicotinic and isonicotinic hydrazides, have been synthesized and screened for their XO inhibitory activity, there is no specific preclinical data in the reviewed literature on the direct inhibition of xanthine oxidase by this compound or its close analogues.

VEGFR or EGFR Tyrosine Kinase Inhibition

Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are key tyrosine kinases involved in tumor angiogenesis and cell proliferation. Their inhibition is a major strategy in cancer therapy.

A series of novel derivatives of niflumic acid, a structural analogue of this compound, have been synthesized and evaluated for their potential to inhibit VEGFR or EGFR tyrosine kinases. The synthesis started from ethyl 2-((3-(trifluoromethyl) phenyl) amino) nicotinate. Several of these synthesized compounds showed promising inhibitory activity against these kinases.

Table 2: In Vitro VEGFR-2 and EGFR Tyrosine Kinase Inhibition by Niflumic Acid Analogues
CompoundTargetIC50 (µM)
NF-5 VEGFR-20.09
NF-5 EGFR0.12
NF-8 VEGFR-20.11
NF-8 EGFR0.14
Sunitinib (Reference) VEGFR-20.08
Erlotinib (Reference) EGFR0.1

Data from a study on niflumic acid derivatives as anticancer agents. d-nb.info

The results indicated that compounds NF-5 and NF-8 were among the most potent dual inhibitors of both VEGFR-2 and EGFR, with IC50 values in the nanomolar range, comparable to the reference drugs Sunitinib and Erlotinib. d-nb.info

P2Y12 Receptor Antagonism and Antiplatelet Activity (Preclinical)

The P2Y12 receptor is a crucial component in platelet activation and thrombus formation, making it a prime target for antiplatelet therapies.

Preclinical studies have focused on ethyl 6-aminonicotinate acyl sulfonamides as potent antagonists of the P2Y12 receptor. By modifying the structure, researchers were able to significantly increase the potency of these compounds. For instance, shifting from 5-chlorothienyl to benzyl (B1604629) sulfonamides led to a notable improvement in activity.

One such analogue, AZD1283 , an ethyl nicotinate derivative, has been highlighted as a potent and reversible P2Y12 receptor antagonist. In preclinical models, it demonstrated dose-dependent increases in blood flow and inhibition of ADP-induced platelet aggregation.

Table 3: Preclinical Antiplatelet Activity of AZD1283
CompoundModelEndpointED50 (µg/kg/min)
AZD1283 (3) Modified Folt's model in dogAnti-thrombotic effect3.0

Data from lead optimization studies of ethyl 6-aminonicotinate acyl sulfonamides. researchgate.net

These findings underscore the potential of ethyl nicotinate analogues as effective antiplatelet agents through P2Y12 receptor antagonism.

Antimicrobial Activities

Analogues of this compound have been investigated for their potential to combat microbial infections, demonstrating varying degrees of efficacy against both bacterial and fungal pathogens.

Derivatives of nicotinic acid have shown notable antibacterial properties. Studies on various analogues have revealed their potential to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a series of newly synthesized nicotinamide (B372718) compounds were tested against a panel of bacteria, with some compounds exhibiting significant growth inhibition.

Research into 2-anilino nicotinic acid derivatives has further highlighted their antibacterial potential. For example, certain 2-phenylamino-thiazole derivatives have demonstrated more pronounced activity against Gram-positive strains. One particular compound from this series showed a broad-spectrum effect, inhibiting all tested pathogens. Similarly, some N-alkylated pyridine-based organic salts have shown antibacterial activity against Staphylococcus aureus and Escherichia coli.

The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency. For various nicotinic acid derivatives, MIC values have been determined against several bacterial strains. For example, six novel alkaloid derivatives from hybrid sulfaguanidine (B1682504) moieties, which share some structural similarities with the phenylamino-nicotinic acid scaffold, displayed MIC values ranging from 4.69 to 22.9 µM against Bacillus subtilis and 5.64 to 77.38 µM against Staphylococcus aureus. Another study on nicotinoyl compounds reported MIC concentrations of 31.25 to 62.5 μg/mL against a range of bacteria including S. aureus, Enterococcus faecalis, E. coli, and Pseudomonas aeruginosa.

Interactive Table: Antibacterial Activity of Nicotinic Acid Analogues

Compound Type Bacterial Strain MIC (µg/mL) Reference
Nicotinoyl Thioureas S. aureus 31.25 - 62.5
Nicotinoyl Thioureas E. faecalis 31.25 - 62.5
Nicotinoyl Thioureas E. coli 31.25 - 62.5
Nicotinoyl Thioureas P. aeruginosa 31.25 - 62.5
Pyridine (B92270) Derivative 12a E. coli 19.5
Pyridine Derivative 12a B. mycoides 4.8
Pyridine Derivative 15 E. coli 4.8

The antifungal potential of nicotinic acid derivatives has also been a subject of investigation. Several studies have reported the efficacy of these compounds against various fungal strains. For instance, some nicotinic acid benzylidene hydrazide derivatives with nitro and dimethoxy substituents were found to be highly active against Candida albicans and Aspergillus niger, with their activity being comparable to standard antifungal drugs.

In a study of newly synthesized nicotinamides, the compounds were tested against Candida albicans, with one compound requiring a higher concentration to inhibit 50% of its growth compared to its effect on bacterial strains. Another study on pyrido[2,3-d]pyrimidines, synthesized from an ethyl 2-amino-6-(trifluoromethyl) nicotinate precursor, showed significant antifungal activities against a range of Candida species.

Furthermore, some thiazolidinone derivatives of nicotinic acid have been evaluated for their in vitro antifungal activity, with some compounds showing significant effects.

Neuroprotective Potential in Neurodegenerative Disease Models

The potential for chemical compounds to protect neurons from death and degeneration is a significant area of research, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease. google.com While direct studies on the neuroprotective effects of this compound itself are not extensively documented in the provided results, research into structurally related compounds provides preliminary insights.

Derivatives of thieno[2,3-b]pyridine (B153569), which share a core heterocyclic structure with this compound, have been synthesized and examined for their neurotropic activities. researchgate.net Specifically, a bis-pyridyldisulfide derived from 3-cyano-6-phenyl-4-(3'-pyridyl)pyridine-2(1H)-thione demonstrated low toxicity and selective anti-amnesic activity in mice, an effect that was significantly more potent than the reference drug Piracetam. researchgate.net This suggests that pyridine-based structures may have the potential to modulate neurological pathways relevant to cognitive function and neuroprotection.

Furthermore, the broader class of aminopyridine derivatives is recognized for its wide spectrum of biological activities, which includes potential applications in neurological disorders. nih.gov The mechanism of neuroprotection is complex, but some therapeutic strategies focus on preventing neuronal cell death and preserving axonal integrity. google.com One identified pathway involves the enzyme nicotinamide phosphoribosyltransferase (NAMPT), where an increase in its activity is considered indicative of a compound's neuroprotective potential. google.com Compounds belonging to the P7C3 class, for instance, have been shown to block cell death and axonal degeneration, highlighting the therapeutic promise of small molecules in treating conditions associated with neuronal loss. google.com

Although the direct neuroprotective activity of this compound analogues remains an area for further investigation, the activity of related heterocyclic compounds suggests a potential avenue for future research into their utility in neurodegenerative disease models.

Antifibrotic Activity (e.g., inhibition of collagen expression)

Fibrosis, the excessive accumulation of extracellular matrix components like collagen, is a pathological feature of many chronic diseases affecting organs such as the liver, lungs, and kidneys. The search for effective antifibrotic agents is a key focus of medicinal chemistry.

Recent studies have highlighted the antifibrotic potential of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives, which are structural analogues of this compound. mdpi.com A series of these compounds were synthesized and evaluated for their biological activity against immortalized rat hepatic stellate cells (HSC-T6), a key cell type involved in liver fibrosis. mdpi.com

Several of these derivatives demonstrated significant antifibrotic activities, with some compounds showing greater potency than the established antifibrotic drug Pirfenidone. mdpi.com Notably, two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q), exhibited the most promising activities with IC50 values of 45.69 µM and 45.81 µM, respectively. mdpi.com

Further investigation into the mechanism of action revealed that these compounds effectively inhibit the expression of collagen. mdpi.com Picro-Sirius red staining, a method for detecting collagen, along with hydroxyproline (B1673980) assays and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression, confirmed that compounds 12m and 12q significantly reduced collagen content in the cell culture medium. mdpi.com These findings suggest that this compound analogues containing a pyrimidine core could be developed as novel antifibrotic drugs. mdpi.com

CompoundTarget CellsIC50 (µM)Mechanism of Action
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m)HSC-T645.69Inhibition of collagen expression
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q)HSC-T645.81Inhibition of collagen expression

Other Investigated Biological Activities

Analogues of this compound have been investigated for a wide array of other potential therapeutic applications, demonstrating the versatility of this chemical scaffold.

Antitumor Activity: Several studies have explored the anticancer properties of this compound analogues. The parent compound itself has shown significant cytotoxic effects against various cancer cell lines, including colon (HCT-15) and prostate (PC-3) cancer cells. Its mechanism is believed to involve the induction of apoptosis, as evidenced by increased levels of caspase-3. Furthermore, this compound has been identified as an inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR-2), a key target in cancer therapy, with an IC50 value of 0.068 μM in in-vitro studies.

Derivatives such as 2-anilino nicotinyl-linked 2-amino benzothiazoles have demonstrated in vitro anticancer activity against a broad panel of human cancer cell lines. google.com Similarly, certain 2-phenylpyrroloquinolin-4-ones, which are structurally related, have shown significant cytotoxic activity with IC50 values ranging from 0.7 to 50 μM. nih.gov One such compound was found to block cancer cells in the G2/M phase of the cell cycle and induce apoptosis. nih.gov The antitumor potential of this class of compounds is further underscored by the fact that some N-(2-Anilino-pyridyl) moiety-containing analogues are undergoing clinical trials. google.com

Antiviral Activity: The antiviral potential of compounds structurally related to this compound has also been noted. For instance, certain pyridothienopyrimidine derivatives have been reported to possess antiviral properties. researchgate.netresearchgate.net The introduction of a fluorine atom into the structure, as in fluorinated analogues, is a strategy employed in drug development to improve metabolic stability and membrane permeability, making such compounds candidates for development as antiviral agents.

Antimalarial Activity: The fight against malaria has also benefited from research into compounds related to this compound. Indenopyridine derivatives, for example, are considered to have potential as antimalarial agents. nih.gov More broadly, pyrimidine analogues have been synthesized and screened for antimalarial activity, with some showing promise. wits.ac.za For instance, N4-(Cyclopropylmethyl)-5-[2-(2-methoxyphenyl)ethynyl]pyrimidine-4,6-diamine displayed antimalarial activity with an IC50 of 21.1 μM. wits.ac.za

Antiallergic Activity: The diverse pharmacological profile of this chemical family extends to antiallergic properties. Certain pyridothienopyrimidine derivatives have been shown to exhibit antihistaminic and antiallergic activities, suggesting a potential role in the management of allergic conditions. researchgate.net

Antiprotozoal Activity: Some analogues have demonstrated activity against protozoal infections. For example, a series of 4,6-disubstituted-ethenoyl UBTs (ureabenzothiazoles) were shown to have in vitro antiprotozoal effects. mdpi.com

Antiangiogenic Activity: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth. The antiangiogenic potential of related compounds has been a subject of investigation. E7820, an aromatic sulfonamide derivative, has been reported as a novel angiogenesis inhibitor that suppresses the proliferation and tube formation of human umbilical vascular endothelial cells (HUVECs). researchgate.net Its mechanism involves the downregulation of integrin alpha2. researchgate.net

ActivityCompound Class/ExampleKey FindingsReference
AntitumorThis compoundCytotoxic to HCT-15 and PC-3 cells; VEGFR-2 inhibitor (IC50 = 0.068 µM)
Antitumor2-phenylpyrroloquinolin-4-onesSignificant cytotoxic activity (IC50 0.7 to 50 µM); induces apoptosis nih.gov
AntiviralPyridothienopyrimidine derivativesReported to have antiviral properties researchgate.netresearchgate.net
AntimalarialN4-(Cyclopropylmethyl)-5-[2-(2-methoxyphenyl)ethynyl]pyrimidine-4,6-diamineIC50 = 21.1 μM against P. falciparum wits.ac.za
AntiallergicPyridothienopyrimidine derivativesExhibited antihistaminic and antiallergic activities researchgate.net
Antiprotozoal4,6-disubstituted-ethenoyl UBTsDemonstrated in vitro antiprotozoal effects mdpi.com
AntiangiogenicE7820 (aromatic sulfonamide)Inhibits HUVEC proliferation and tube formation researchgate.net

Computational Chemistry and Molecular Modeling in 2 Phenylamino Nicotinate Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in virtual screening and in understanding the structural basis of a ligand's activity.

A primary application of molecular docking is to estimate the binding affinity between a ligand, such as a derivative of Ethyl 2-(phenylamino)nicotinate, and a biological target. This affinity is typically expressed as a docking score, often in kcal/mol, which represents the free energy of binding. A lower (more negative) score generally indicates a more stable and favorable interaction.

In studies on related heterocyclic compounds, molecular docking has been successfully used to rank potential drug candidates based on their predicted binding affinities. For instance, docking studies on thiophene (B33073) derivatives, which share structural motifs with nicotinates, have identified compounds with strong binding energies against various cancer-related protein targets. rjraap.com Similarly, research on 2H-thiopyrano[2,3-b]quinoline derivatives reported binding affinities ranging from -5.3 to -6.1 kcal/mol against the anticancer target CB1a. nih.gov For derivatives of hesperetin (B1673127) targeting Protein Tyrosine Phosphatase 1B (PTP1B), a target in diabetes, binding affinities were calculated to be as strong as -8.4 kcal/mol. mdpi.com

While specific docking data for this compound is not widely published, studies on analogous structures provide a strong rationale for its potential to interact favorably with various biological receptors. The binding affinities of related compounds suggest that the 2-(phenylamino)nicotinate scaffold is a promising backbone for designing targeted inhibitors.

Table 1: Examples of Predicted Binding Affinities for Related Heterocyclic Compounds from Molecular Docking Studies
Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
2H-Thiopyrano[2,3-b]quinoline DerivativesCB1a (Anticancer Target)-5.3 to -6.1 nih.gov
Hesperidin (Flavonoid)PTP1B (Catalytic Site)-8.4 mdpi.com
Neohesperidin (Flavonoid)PTP1B-7.7 mdpi.com
2-Phenyl BenzimidazoleCyclooxygenase (COX)-7.9 impactfactor.org
Thiadiazole DerivativesSARS-CoV-2 Mpro-8.0 to -8.5 exlibrisgroup.com

Beyond predicting affinity, molecular docking reveals the specific ways in which a ligand fits into a protein's binding site. It identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for stabilizing the ligand-receptor complex. nih.gov The phenylamino (B1219803) and pyridine (B92270) moieties of this compound are particularly adept at forming such interactions.

For example, docking studies on similar compounds frequently show the importance of hydrogen bonding with amino acid residues like lysine (B10760008) or glutamic acid. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the amino group can act as a donor. The aromatic phenyl and pyridine rings can engage in π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. mdpi.comnih.gov Understanding these binding modes is critical for optimizing the structure of the ligand to enhance its affinity and selectivity for the target. nih.gov The elucidation of these prerequisite binding modes helps in understanding the dynamic process that leads to the final, stable interaction. mdpi.com

Molecular Dynamics Simulations for Conformational Stability and Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by docking. elifesciences.org By simulating the movements of atoms over time, MD can assess the conformational stability of a ligand-receptor complex and provide a more detailed understanding of their interactions. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These methods provide a fundamental understanding of a molecule's structure, stability, and reactivity. vjst.vn

DFT is a powerful computational method used to calculate the electronic structure of molecules. vjst.vn For this compound, DFT can be used to optimize its three-dimensional geometry and to compute various electronic properties. These properties include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies and shapes of molecular orbitals. vjst.vnresearchgate.net

The MEP map is particularly useful as it visualizes the regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). vjst.vn This information is critical for understanding how the molecule will interact with its biological target. DFT calculations also provide the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). seejph.com

Frontier Molecular Orbital (FMO) theory focuses on the HOMO and LUMO of interacting molecules. youtube.comimperial.ac.uk The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. researchgate.net For this compound, FMO analysis can predict its reactivity and the nature of its interactions with a receptor. For example, DFT calculations on a modified resveratrol (B1683913) derivative designed as a Keap1 inhibitor found that a favorable HOMO-LUMO energy gap of 4.24 eV correlated with good binding affinity. chemrxiv.org By analyzing the distribution of the HOMO and LUMO across the molecular structure, researchers can identify the specific atoms or regions most involved in electronic interactions, further guiding the design of more effective therapeutic agents. researchgate.net

Table 2: Key Parameters from Quantum Chemical Calculations and Their Significance
ParameterDescriptionSignificance in Drug Design
Molecular Electrostatic Potential (MEP)Visualizes the charge distribution on the molecule's surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for interaction with a receptor. vjst.vn
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Relates to the molecule's ability to donate electrons. youtube.com
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's ability to accept electrons. youtube.com
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO.Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap often implies higher reactivity. researchgate.net

### 5.

In the landscape of modern drug discovery, computational tools are indispensable for accelerating the identification and optimization of new therapeutic agents. For derivatives of this compound, these methods provide profound insights into the molecular features that govern their biological activity and pharmacokinetic profiles. By simulating complex biological interactions and predicting molecular properties, researchers can prioritize the synthesis of the most promising compounds, saving considerable time and resources.

#### 5.4. Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This method is founded on the principle that the activity of a molecule is directly related to its structural and physicochemical properties. researchgate.net For 2-(phenylamino)nicotinate derivatives, QSAR studies are instrumental in identifying the key molecular descriptors that influence their potency as, for example, enzyme inhibitors or receptor antagonists. nih.govresearchgate.net

The development of a QSAR model involves several key steps:

  • Data Set Selection: A series of structurally related 2-(phenylamino)nicotinate analogs with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. This set is typically divided into a training set, for building the model, and a test set, for validating its predictive power. researchgate.net
  • Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric properties (e.g., molecular weight, volume), electronic properties (e.g., partial charges, dipole moment), and hydrophobic properties (e.g., LogP). cust.edu.tw
  • Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that best correlates the descriptors with the observed biological activity. bldpharm.com
  • Validation: The model's robustness and predictive ability are rigorously assessed using the test set and other statistical metrics. researchgate.net
  • A hypothetical QSAR study on a series of 2-(phenylamino)nicotinate analogs might yield an equation where properties like high lipophilicity and the presence of specific electronic features on the phenyl ring are positively correlated with activity. Such a model provides a clear, quantitative guide for designing new derivatives with enhanced biological efficacy.

    Below is a hypothetical data table illustrating the components of a QSAR study for a series of 2-(phenylamino)nicotinate analogs.

    Table 1: Hypothetical QSAR Data for 2-(Phenylamino)nicotinate Analogs
    CompoundSubstitution (R)Biological Activity (pIC₅₀)LogP (Hydrophobicity)Topological Polar Surface Area (TPSA)Molecular Weight (MW)
    Analog 1H5.23.158.1 Ų242.27
    Analog 24-Cl5.83.858.1 Ų276.72
    Analog 34-OCH₃5.53.067.3 Ų272.30
    Analog 44-NO₂6.13.2103.9 Ų287.27
    Analog 53-Cl6.03.858.1 Ų276.72

    #### 5.5. Virtual Screening and Scaffold Hopping Approaches for Novel Inhibitor Identification

    Virtual screening and scaffold hopping are powerful computational strategies for discovering novel chemical entities with desired biological activity. researchgate.netuniroma1.it These methods are particularly valuable when seeking to identify new inhibitors based on a known active compound like this compound.

    Virtual Screening involves searching large digital libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target. nih.gov This can be done through ligand-based methods, which search for molecules with structural or pharmacophoric similarity to a known active compound, or structure-based methods, which use the 3D structure of the target protein to dock and score potential ligands. nih.gov

    Scaffold Hopping is a more advanced ligand-based technique that aims to identify compounds with a different core structure (scaffold) but which retain the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. uniroma1.itbigchem.eu This is a creative approach to escape the confines of existing patents and to discover molecules with improved properties, such as better solubility or metabolic stability. uniroma1.it Starting with the 2-(phenylamino)nicotinate core, a scaffold hopping algorithm could identify alternative heterocyclic systems that maintain the key hydrogen bond donor, acceptor, and aromatic features necessary for target interaction. researchgate.netacs.org

    For instance, a scaffold hopping campaign could replace the 2-anilinopyridine (B1266264) core of the parent compound with other bioisosteric scaffolds, as illustrated in the table below.

    Table 2: Hypothetical Scaffold Hopping from this compound
    Scaffold TypeCore StructureKey Features Preserved
    Original Scaffold2-AnilinopyridineAromatic ring, H-bond donor (NH), H-bond acceptor (pyridine N)
    Hopped Scaffold 11-AnilinopyrazoleAromatic ring, H-bond donor (NH), H-bond acceptor (pyrazole N)
    Hopped Scaffold 22-Anilino-pyrimidineAromatic ring, H-bond donor (NH), two H-bond acceptors (pyrimidine N's)
    Hopped Scaffold 33-Anilino-isoxazoleAromatic ring, H-bond donor (NH), H-bond acceptor (isoxazole O and N)

    #### 5.6. In Silico Prediction of Pharmacokinetic Parameters (excluding toxicity) and Drug-likeness

    Before committing to expensive and labor-intensive synthesis and testing, it is crucial to evaluate the potential of a drug candidate to have favorable pharmacokinetic properties. In silico tools allow for the early prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its general "drug-likeness". mdpi.comnih.gov These predictions are based on the compound's physicochemical properties.

    A key concept in this area is "drug-likeness," which is often evaluated using guidelines like Lipinski's Rule of Five. researchgate.net This rule suggests that poor oral absorption or permeation is more likely when a compound violates several of the following criteria: a molecular weight (MW) over 500, a LogP value over 5, more than 5 hydrogen bond donors (HBD), and more than 10 hydrogen bond acceptors (HBA). researchgate.net

    The predicted pharmacokinetic parameters and drug-likeness properties for the parent compound, this compound, are summarized below. These values suggest that the compound has a favorable profile for further development, with good potential for oral bioavailability and cell membrane permeability.

    Table 3: Predicted Physicochemical and Pharmacokinetic Properties of this compound
    ParameterPredicted ValueSignificance in Drug Discovery
    Molecular FormulaC₁₄H₁₄N₂O₂Defines the elemental composition of the molecule.
    Molecular Weight (MW)242.27 g/molWithin the desirable range (<500) for good absorption (Lipinski's Rule). researchgate.net
    LogP (Octanol/Water Partition Coefficient)3.12Indicates good lipophilicity, balancing solubility and membrane permeability; within the desirable range (<5). researchgate.net
    Hydrogen Bond Donors (HBD)1Meets the criterion of ≤5 for good membrane permeability (Lipinski's Rule). researchgate.net
    Hydrogen Bond Acceptors (HBA)3Meets the criterion of ≤10 for good membrane permeability (Lipinski's Rule). researchgate.net
    Topological Polar Surface Area (TPSA)58.1 ŲSuggests good oral bioavailability and cell permeability (typically <140 Ų). researchgate.net
    Human Intestinal AbsorptionHighPredicts efficient absorption from the gastrointestinal tract. mdpi.com
    Caco-2 PermeabilityHighIndicates the compound is likely to cross the intestinal epithelial barrier. mdpi.com

    ### Compound Name Table

    Table 4: List of Mentioned Chemical Compounds
    Compound Name
    This compound
    2-(phenylamino)nicotinic acid
    2-chloronicotinic acid
    Niflumic acid
    Flunixin

    Advanced Analytical Methodologies for Characterization and Research of Ethyl 2 Phenylamino Nicotinate

    Spectroscopic Characterization Techniques

    Spectroscopic methods are indispensable for elucidating the molecular structure of ethyl 2-(phenylamino)nicotinate. By interacting with the molecule in distinct ways, different regions of the electromagnetic spectrum provide a unique piece of the structural puzzle.

    Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

    Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for organic structure determination, providing detailed information about the carbon-hydrogen framework.

    ¹H NMR Spectroscopy would map the proton environments in the this compound molecule. The spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings, the N-H proton, and the ethyl group protons. The chemical shifts (δ) would be influenced by the electronic environment of each proton. For instance, the protons on the pyridine ring would appear at different shifts from those on the phenyl ring due to the differing electronic nature of the two rings. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern resulting from spin-spin coupling.

    ¹³C NMR Spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The spectrum would clearly show signals for the carbonyl carbon of the ester group, the carbons of the two aromatic rings, and the two carbons of the ethyl group. The chemical shifts of the aromatic carbons would provide insight into the electronic effects of the substituents on each ring.

    For illustrative purposes, the expected ¹H and ¹³C NMR spectral data for the parent compound, ethyl nicotinate (B505614), are presented below. The presence of the phenylamino (B1219803) group in this compound would cause significant changes in the chemical shifts, particularly for the pyridine ring carbons and protons.

    Table 1: Illustrative NMR Data for Ethyl Nicotinate

    NucleusChemical Shift (ppm)MultiplicityAssignment (Illustrative)
    ¹H9.23sH-2 (Pyridine)
    ¹H8.77dH-6 (Pyridine)
    ¹H8.30dH-4 (Pyridine)
    ¹H7.39tH-5 (Pyridine)
    ¹H4.42q-OCH₂CH₃
    ¹H1.42t-OCH₂CH₃
    ¹³C165.2sC=O
    ¹³C153.4sC-6 (Pyridine)
    ¹³C150.9sC-2 (Pyridine)
    ¹³C136.9sC-4 (Pyridine)
    ¹³C126.4sC-3 (Pyridine)
    ¹³C123.3sC-5 (Pyridine)
    ¹³C61.4s-OCH₂CH₃
    ¹³C14.3s-OCH₂CH₃

    Note: Data presented is for ethyl nicotinate and serves as an illustrative example. Actual chemical shifts for this compound will differ.

    Infrared (IR) Spectroscopy

    Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands. Key expected vibrations include the N-H stretch from the amino group, C-H stretches from the aromatic rings and the ethyl group, a strong C=O (carbonyl) stretch from the ester, C=C and C=N stretches from the aromatic rings, and C-O stretches associated with the ester functionality. The precise positions of these bands provide structural confirmation. For instance, the C=O stretching frequency can give clues about conjugation within the molecule.

    Table 2: Expected Characteristic IR Absorption Bands for this compound

    Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
    N-HStretch3300-3500
    Aromatic C-HStretch3000-3100
    Aliphatic C-HStretch2850-2980
    C=O (Ester)Stretch1700-1730
    Aromatic C=C / C=NStretch1450-1620
    C-O (Ester)Stretch1100-1300

    Mass Spectrometry (MS, ESI-MS)

    Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In this technique, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry can determine the molecular formula with high accuracy.

    Electrospray Ionization (ESI-MS) is a soft ionization technique well-suited for analyzing this compound. It typically generates the protonated molecule, [M+H]⁺, which would allow for the direct determination of the molecular weight. The expected m/z for the [M+H]⁺ ion of this compound (C₁₄H₁₄N₂O₂) would be approximately 243.11. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing further structural information based on the fragmentation pattern. Characteristic losses would likely include the ethoxy group (-OCH₂CH₃) from the ester and potentially cleavage of the phenylamino group.

    Chromatographic Techniques for Purity and Quantitative Analysis

    Chromatographic methods are essential for separating this compound from impurities, byproducts, or other components in a mixture. They are also the foundation for developing quantitative analytical methods.

    High-Performance Liquid Chromatography (HPLC)

    High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of pharmaceutical compounds and research chemicals. For this compound, a reversed-phase HPLC method would typically be employed. In this setup, the compound is separated on a nonpolar stationary phase (like C18) using a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).

    The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the aromatic rings in this compound will absorb UV light strongly at a specific wavelength. By running standards of known concentration, a calibration curve can be generated to accurately quantify the amount of the compound in a sample.

    Ultra-Performance Liquid Chromatography (UPLC)

    Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. A UPLC method for this compound would offer a more efficient way to assess purity, capable of separating even closely related impurities that might co-elute in a standard HPLC run. The higher pressure tolerance of UPLC systems allows for faster flow rates, reducing a multi-minute analysis to potentially under a minute. This high-throughput capability is invaluable in research and quality control environments.

    Liquid Chromatography-Mass Spectrometry (LC-MS)

    Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable analytical technique for the characterization and quantification of this compound in various matrices. This hybrid technique synergistically combines the superior separation capabilities of liquid chromatography with the highly sensitive and selective detection power of mass spectrometry. This combination allows for the effective isolation of the analyte from complex mixtures and its subsequent identification and quantification with a high degree of certainty.

    In a typical LC-MS analysis of this compound, a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is employed. The separation is commonly achieved on a C18 or a phenyl-hexyl column, which provides effective retention and separation of the compound based on its hydrophobicity. The mobile phase often consists of a mixture of an aqueous component, such as water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization, and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently utilized to ensure optimal separation and peak shape.

    Following chromatographic separation, the eluent is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for a molecule like this compound, as it is a soft ionization method that typically produces intact protonated molecules [M+H]⁺. The mass spectrometer, often a triple quadrupole or a high-resolution instrument like a time-of-flight (TOF) or Orbitrap, then separates the ions based on their mass-to-charge ratio (m/z).

    For quantitative studies, tandem mass spectrometry (MS/MS) is often employed in the multiple reaction monitoring (MRM) mode. In this approach, the precursor ion corresponding to this compound is selectively fragmented, and specific product ions are monitored. This technique provides exceptional selectivity and sensitivity, enabling the detection and quantification of the compound even at very low concentrations in complex biological or environmental samples.

    Interactive Data Table: Representative LC-MS Parameters for the Analysis of Nicotinic Acid Derivatives

    ParameterValue
    Chromatography System UHPLC
    Column C18, 1.7 µm, 2.1 x 50 mm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B Acetonitrile
    Flow Rate 0.4 mL/min
    Ionization Mode ESI Positive
    Capillary Voltage 3.5 kV
    Source Temperature 150 °C
    Desolvation Temperature 400 °C
    Precursor Ion (m/z) 243.11
    Product Ions (m/z) 197.1, 168.1

    Note: The values presented in this table are illustrative and may require optimization for specific instruments and applications.

    X-ray Diffraction for Solid-State Molecular Structure Elucidation

    X-ray diffraction (XRD) is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal information about the molecular structure, conformation, and intermolecular interactions of this compound in the solid state. This method is paramount for understanding the fundamental physicochemical properties of the compound, which are dictated by its crystal packing and molecular geometry.

    The principle of X-ray diffraction relies on the scattering of a monochromatic X-ray beam by the electron clouds of the atoms in a crystal lattice. The ordered arrangement of molecules in the crystal causes the scattered X-rays to interfere constructively in specific directions, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffraction spots, the electron density map of the molecule can be reconstructed, and from this, the atomic positions can be determined with high precision.

    The crystal packing, which describes how individual molecules are arranged in the crystal lattice, is also revealed by X-ray diffraction. This includes the identification of intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. In the case of this compound, the nitrogen atom of the pyridine ring and the amino group can participate in hydrogen bonding, which would play a crucial role in stabilizing the crystal structure. The aromatic rings also provide opportunities for π-π stacking interactions. uky.eduresearchgate.net

    Interactive Data Table: Hypothetical Crystallographic Data for this compound

    ParameterHypothetical Value
    Crystal System Monoclinic
    Space Group P2₁/c
    a (Å) 10.5
    b (Å) 8.2
    c (Å) 15.1
    α (°) 90
    β (°) 105.3
    γ (°) 90
    Volume (ų) 1250
    Z 4
    Calculated Density (g/cm³) 1.28

    Note: This table presents hypothetical data based on crystallographic studies of similar nicotinic acid derivatives and is for illustrative purposes only.

    Future Directions and Research Perspectives on Ethyl 2 Phenylamino Nicotinate

    Exploration of Novel and Efficient Synthetic Routes and Catalytic Systems

    The future synthesis of Ethyl 2-(phenylamino)nicotinate and its derivatives is geared towards greener, more efficient, and industrially scalable methods. Traditional synthetic routes are being re-evaluated in favor of novel catalytic systems and process intensification technologies.

    A significant advancement lies in the use of solid acid catalysts for the initial esterification step. For instance, the synthesis of the precursor ethyl nicotinate (B505614) has been achieved with 96–98% conversion using an HND230 solid acid catalyst in toluene (B28343) at a relatively mild temperature of 55°C. google.com This method is advantageous as the catalyst can be easily recovered and reused, reducing waste and operational costs. google.com

    Furthermore, the exploration of biocatalysis presents a promising green alternative. Enzymes, such as lipases, are being used for the synthesis of nicotinamide (B372718) derivatives in continuous-flow microreactors. nih.gov This approach offers high yields under mild conditions and significantly shortens reaction times compared to traditional batch processes. nih.gov Future research will likely focus on identifying or engineering specific enzymes for the direct and efficient synthesis of this compound.

    Process intensification through technologies like continuous flow reactors is also a key future direction. Flow chemistry allows for better control over reaction parameters, enhanced safety, and easier scalability. The synthesis of related nicotinic acid derivatives has demonstrated the potential of flow processes to achieve high throughput, a critical factor for industrial production. nih.gov

    Design and Synthesis of Advanced Derivatives with Tailored Bioactivities

    The core structure of this compound serves as a versatile scaffold for the design and synthesis of new derivatives with enhanced or specific biological activities. Future research will focus on creating a library of analogs by modifying the phenylamino (B1219803) and nicotinate moieties to probe structure-activity relationships (SAR).

    One promising avenue is the introduction of various substituents onto the phenyl ring. For example, the synthesis of an analog with a 2'-methyl-3'-trifluoromethylanilino group highlights the potential to create derivatives with altered electronic and steric properties, which can influence their biological targets and efficacy. The fungicidal activity of N-(thiophen-2-yl) nicotinamide derivatives, synthesized by splicing nicotinic acid with thiophene (B33073), further underscores the potential of creating novel compounds by combining different bioactive substructures. mdpi.com

    The synthesis of these advanced derivatives will likely employ modern synthetic methodologies, including multicomponent reactions and palladium-catalyzed cross-coupling reactions, to efficiently generate molecular diversity. researchgate.net The goal is to develop derivatives with tailored bioactivities, such as increased potency against specific cancer cell lines, broader antimicrobial spectrum, or improved anti-inflammatory effects.

    Integration of Computational and Experimental Approaches for Rational Drug Discovery

    The synergy between computational modeling and experimental validation is becoming indispensable in modern drug discovery. For this compound, integrating these approaches will accelerate the identification of potent and selective drug candidates.

    Computational tools will play a crucial role in the rational design of new derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and virtual screening can predict the biological activity of hypothetical molecules before their actual synthesis. researchgate.net This in silico approach helps to prioritize which derivatives to synthesize and test, saving significant time and resources.

    For instance, computational models can be used to simulate the interaction of this compound derivatives with their biological targets, such as the Vascular Endothelial Growth Factor Receptor (VEGFR-2). By understanding the key molecular interactions, researchers can design modifications to the lead compound that enhance binding affinity and selectivity. The increasing use of artificial intelligence and machine learning in drug design will further refine these predictive models. researchgate.net

    Investigation of Broader Pharmacological Applications and Target Identification

    While initial studies have pointed towards the anticancer and antioxidant potential of this compound, future research is expected to uncover a wider range of pharmacological applications. A deeper investigation into the compound's mechanism of action will be crucial for identifying new therapeutic targets.

    The known inhibitory activity against VEGFR-2 suggests a role in anti-angiogenic therapies for cancer. Future studies will likely explore its efficacy in various cancer models and in combination with other anticancer agents. The compound has shown significant cytotoxic effects against colon (HCT-15) and prostate (PC-3) cancer cells, with evidence of apoptosis induction through increased caspase-3 levels.

    Beyond cancer, its structural similarity to nicotinic acid suggests potential interactions with nicotinic acid receptors and enzymes involved in NAD+ biosynthesis. nih.gov Specifically, it may inhibit nicotinate phosphoribosyltransferase, an enzyme critical for cellular metabolism. This opens up possibilities for its use in metabolic disorders. Furthermore, the antimicrobial properties observed in derivatives suggest that this compound could be a lead compound for developing new antibiotics.

    Development of Advanced Analytical Techniques for Complex Biological Matrices

    To support preclinical and potentially clinical studies, the development of robust and sensitive analytical methods for the quantification of this compound and its metabolites in complex biological matrices is essential. Future research in this area will focus on creating validated assays for use in pharmacokinetic and pharmacodynamic studies.

    Advanced analytical techniques such as Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) will be instrumental. rsc.org These methods offer high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte in samples like blood, plasma, and tissues. rsc.orgnih.gov

    The development of these methods will involve optimizing sample preparation techniques, such as liquid-liquid extraction or solid-phase extraction, to remove interfering substances from the biological matrix. nih.gov Establishing a reliable analytical method is a critical step to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its derivatives, which is fundamental for their progression as therapeutic agents.

    Interactive Data Table: Research Findings on Nicotinic Acid Derivatives

    Q & A

    Q. What methodologies optimize formulation stability for in vivo delivery of this compound?

    • Methodological Answer : Test nanoemulsions or liposomal encapsulation to enhance bioavailability. Characterize particle size (dynamic light scattering) and zeta potential. Conduct pharmacokinetic studies (plasma concentration-time curves) in rodent models to compare formulations .

    Data Presentation & Analysis

    Q. How should researchers present conflicting spectral or crystallographic data in publications?

    • Methodological Answer : Include all raw data (e.g., NMR spectra at multiple temperatures, X-ray diffraction patterns) in supplementary files. Discuss potential sources of discrepancy (e.g., solvent effects, polymorphism) and align interpretations with IUPAC guidelines. Use CIF files for crystallographic data deposition .

    Q. What are best practices for statistically analyzing dose-response relationships in preclinical studies?

    • Methodological Answer : Fit data to sigmoidal curves (GraphPad Prism) to calculate EC₅₀/ED₅₀ values. Report 95% confidence intervals and use bootstrap resampling for small sample sizes. Compare slopes via extra sum-of-squares F tests to assess significance .

    Ethical & Reproducibility Considerations

    Q. How can researchers ensure compliance with ethical standards when using human-derived cells in mechanistic studies?

    • Methodological Answer : Obtain informed consent for primary cell lines (e.g., hepatocytes). Use de-identified commercial cell lines (ATCC) when possible. Document IRB approval and adhere to HIPAA/GDPR for data anonymization .

    Q. What frameworks guide hypothesis generation for novel biological targets of this compound?

    • Methodological Answer : Adapt the PICOT framework to chemistry: P opulation (cell type), I ntervention (compound concentration), C omparator (positive/negative controls), O utcome (e.g., apoptosis rate), T ime (exposure duration). Prioritize targets via cheminformatics databases (ChEMBL, PubChem) .

    Q. How does this compound fit into emerging strategies for multi-target drug design?

    • Methodological Answer : Explore polypharmacology using network pharmacology models. Screen against kinase panels (e.g., DiscoverX) to identify off-target effects. Combine with synergists (e.g., cisplatin in cancer) and assess combination indices via Chou-Talalay method .

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    Reactant of Route 2
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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.